

Spectroscopic Profile of 1,1-Difluoroacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Difluoroacetone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-Difluoroacetone** (1,1-difluoropropan-2-one), a fluorinated ketone of interest in various chemical research domains. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents visualizations to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and Mass Spectrometry analyses of **1,1-Difluoroacetone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.15	Triplet (t)	54.3	CHF_2
2.20	Singlet (s)	-	CH_3

^{13}C NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
195.2	Triplet (t)	34.5	C=O
116.5	Triplet (t)	238.5	CHF ₂
24.8	Singlet (s)	-	CH ₃

¹⁹F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-128.2	Doublet (d)	54.3	CHF ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O Stretch
~2950-3000	Medium	C-H Stretch (sp ³)
~1100-1300	Strong	C-F Stretch

Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Proposed Fragment
94	~20	[M] ⁺ (Molecular Ion)
79	~10	[M - CH ₃] ⁺
51	~100	[CHF ₂] ⁺ (Base Peak)
43	~80	[CH ₃ CO] ⁺

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

A solution of **1,1-Difluoroacetone** is prepared in a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ^1H , ^{13}C , and ^{19}F NMR spectra are then acquired on a high-field NMR spectrometer. For ^{13}C and ^{19}F NMR, proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy

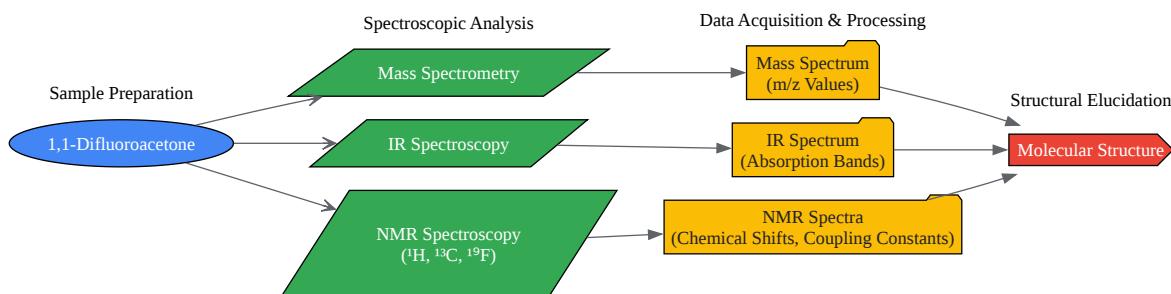
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **1,1-Difluoroacetone**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be analyzed in a liquid cell. The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}).

Mass Spectrometry (MS)

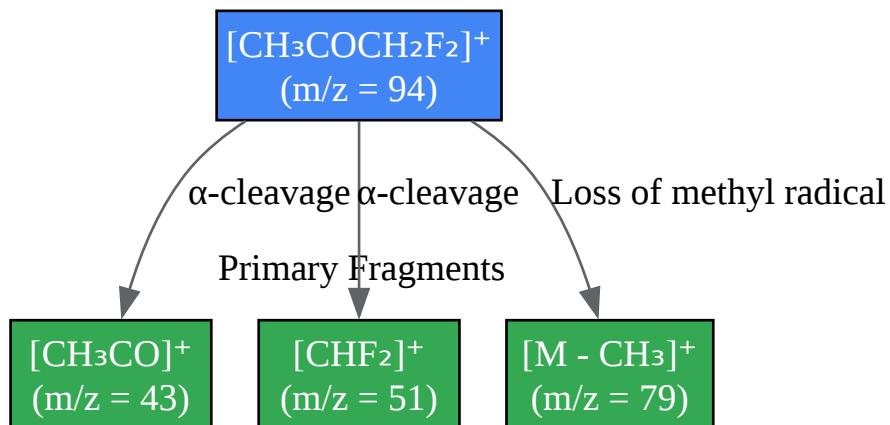
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The volatile **1,1-Difluoroacetone** is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

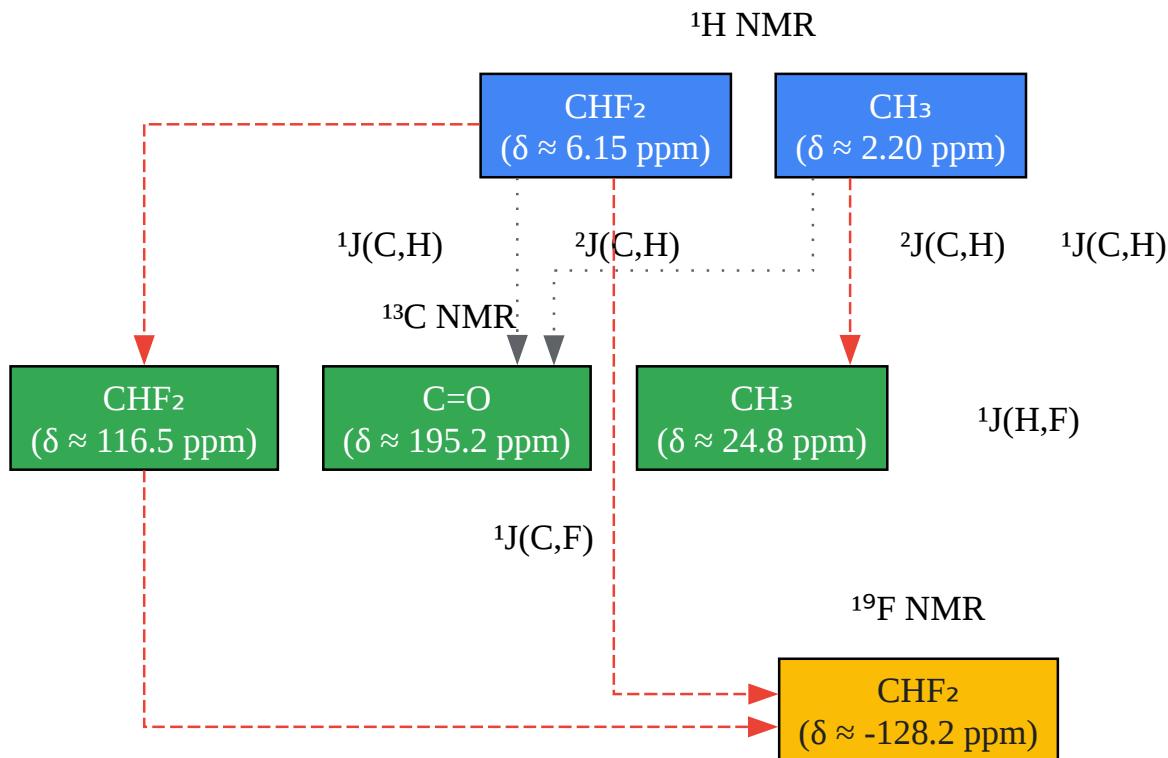
To further elucidate the relationships and processes described, the following diagrams are provided.

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A general workflow for the spectroscopic analysis of a chemical compound.

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Key fragmentation pathways of **1,1-Difluoroacetone** in mass spectrometry.



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Expected NMR correlations for **1,1-Difluoroacetone**.

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